molecular formula C14H17N2O2D5 B602537 Rivastigmine-d5 CAS No. 1133229-22-7

Rivastigmine-d5

Cat. No. B602537
CAS RN: 1133229-22-7
M. Wt: 255.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An isotope labelled of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of dementia.

Scientific Research Applications

  • Treatment of Parkinsonian Psychosis and Cognitive Impairment : Rivastigmine has been observed to improve hallucinations, sleep disturbance, and carer distress in patients with advanced Parkinson's disease, enhancing cognitive performance significantly (Reading, Luce, & McKeith, 2001).

  • Impact on Depression-like Behaviors and Neurogenesis : In a study, Rivastigmine showed to improve depression-like behaviors and rescue impaired neurogenesis in a mouse model. It suggests that Rivastigmine affects the cholinergic and serotonergic systems, potentially ameliorating depressive behaviors in Alzheimer's disease patients (Islam, Moriguchi, Tagashira, & Fukunaga, 2014).

  • Modulation of K+ Currents in Rat Hippocampal Neurons : Rivastigmine is shown to inhibit the amplitudes of transient outward K+ current (IK(A)) and the delayed rectifier K+ current (IK(DR)) in rat hippocampal pyramidal neurons. This indicates pharmacological actions of Rivastigmine beyond its antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).

  • Enhancement of Attention in Dementia : Rivastigmine has demonstrated significant benefits over placebo in various aspects of attention in patients with dementia associated with Parkinson's disease. This includes sustained attention, focused attention, consistency of responding, and central processing speed (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).

  • Improvement of Executive Function in Parkinson's Disease Dementia : In Parkinson's disease dementia, Rivastigmine has been associated with significant improvements over placebo in executive function tests. These findings support the hypothesis that Rivastigmine may affect frontal subcortical circuits, contributing to clinical improvement associated with executive function (Schmitt, Farlow, Meng, Tekin, & Olin, 2010).

  • Effects on Cholinesterases and Alzheimer's Disease : Kinetic and structural studies on Rivastigmine's interaction with cholinesterases have shown its effective inhibition of acetylcholinesterase, particularly in the treatment of Alzheimer's disease. Rivastigmine carbamylates acetylcholinesterase and butyrylcholinesterase at varying rates, with spontaneous reactivation of all four conjugates being very slow (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).

  • Effects on Cognitive Function in Alzheimer's Disease : Rivastigmine has been found to alter brain activation in Alzheimer’s disease patients. Functional MRI studies showed that rivastigmine enhances brain activation in the fusiform and frontal cortices, linking the observed increase in cognitive performance to altered brain activation (Rombouts, Barkhof, van Meel, & Scheltens, 2002).

properties

CAS RN

1133229-22-7

Molecular Formula

C14H17N2O2D5

Molecular Weight

255.37

Purity

95% by HPLC; 98% atom D;

Related CAS

123441-03-2 (unlabelled)

synonyms

(S)-3-(1-(dimethylamino)ethyl)phenyl (ethyl-d5)(methyl)carbamate

tag

Rivastigmine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.